molecular formula C15H12O3 B12803098 1-Ethoxyxanthen-9-one CAS No. 127731-66-2

1-Ethoxyxanthen-9-one

Cat. No.: B12803098
CAS No.: 127731-66-2
M. Wt: 240.25 g/mol
InChI Key: OHJHOMCCEDOJNU-UHFFFAOYSA-N
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Description

1-Ethoxyxanthen-9-one is a chemical compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds with a dibenzo-γ-pyrone scaffold. These compounds are known for their diverse biological activities and are found naturally in various plants, fungi, and lichens .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxyxanthen-9-one can be synthesized through several methods. One common approach involves the reaction of xanthone with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves the optimization of laboratory-scale methods. This includes scaling up the reaction conditions, using continuous flow reactors, and employing more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxyxanthen-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted xanthones, hydroxyxanthones, and quinones .

Scientific Research Applications

1-Ethoxyxanthen-9-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethoxyxanthen-9-one involves its interaction with various molecular targets. It can modulate the activity of enzymes and proteins by binding to their active sites. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

    Xanthone: The parent compound with a similar structure but without the ethoxy group.

    9H-xanthen-9-one: Another xanthone derivative with different substituents.

    Thioxanthone: A sulfur-containing analog of xanthone

Uniqueness: 1-Ethoxyxanthen-9-one is unique due to its ethoxy group, which imparts distinct chemical and biological properties. This modification can enhance its solubility, reactivity, and interaction with biological targets compared to its analogs .

Properties

CAS No.

127731-66-2

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

1-ethoxyxanthen-9-one

InChI

InChI=1S/C15H12O3/c1-2-17-12-8-5-9-13-14(12)15(16)10-6-3-4-7-11(10)18-13/h3-9H,2H2,1H3

InChI Key

OHJHOMCCEDOJNU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1C(=O)C3=CC=CC=C3O2

Origin of Product

United States

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